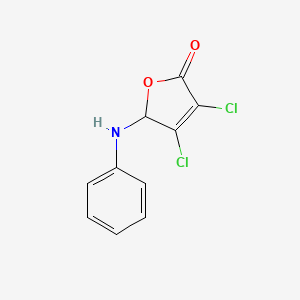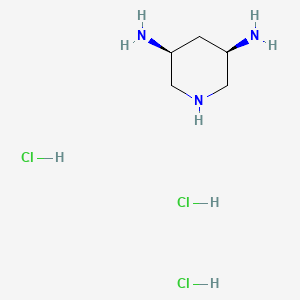![molecular formula C10H11NO3 B12859968 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-](/img/structure/B12859968.png)
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- can be achieved through several methods. One common approach involves the [3 + 2] coupling reaction of isocyanates with epoxides. This reaction is catalyzed by bifunctional phase-transfer catalysts and typically carried out in the presence of a solvent such as PhCl at 100°C for 12 hours . Another method involves the ring-opening of aziridines by carbon dioxide (CO₂) or the “one-pot” reaction of primary amines with epoxides and CO₂ .
Industrial Production Methods
Industrial production of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- often involves the use of non-phosgene routes due to the high toxicity of phosgene. The [3 + 2] coupling reaction mentioned above is a preferred method in industrial settings due to its high yield and atom economy .
化学反応の分析
Types of Reactions
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler, reduced forms of the compound.
科学的研究の応用
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- involves the inhibition of bacterial protein synthesis. It binds to the ribosomal 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for protein synthesis in bacteria . This action makes it effective against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci .
類似化合物との比較
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone antibiotic that is more potent and has a better safety profile compared to linezolid.
Radezolid: An oxazolidinone derivative currently under clinical investigation for its antibacterial properties.
Uniqueness
2-Oxazolidinone, 3-[3-(hydroxymethyl)phenyl]- is unique due to its specific structural features and potential applications in various fields. Its hydroxymethyl group provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry and medicinal applications.
特性
分子式 |
C10H11NO3 |
|---|---|
分子量 |
193.20 g/mol |
IUPAC名 |
3-[3-(hydroxymethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H11NO3/c12-7-8-2-1-3-9(6-8)11-4-5-14-10(11)13/h1-3,6,12H,4-5,7H2 |
InChIキー |
YSNFGEOMFUFKRW-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1C2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-(3-cyanophenyl)-5-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B12859889.png)
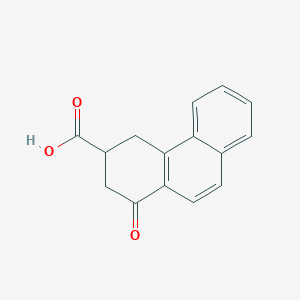
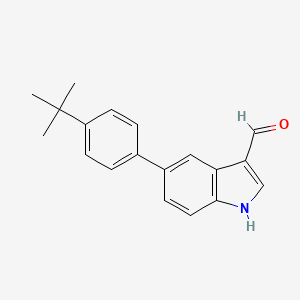
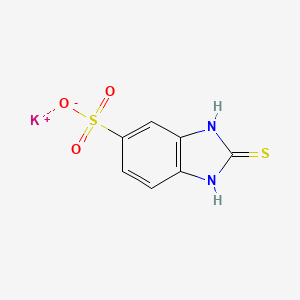
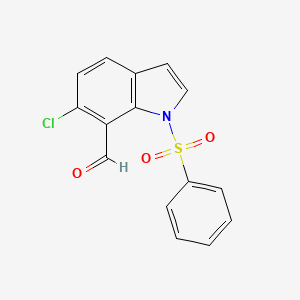

![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(4-methylphenyl)sulfinyl]-1,2-iphenylethyl]benzamide](/img/structure/B12859933.png)
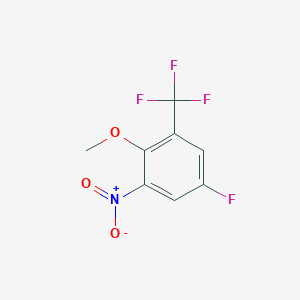
![Methyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-2-carboxylate](/img/structure/B12859949.png)


![[(1E)-3-Bromoprop-1-en-1-yl]boronic acid](/img/structure/B12859963.png)
